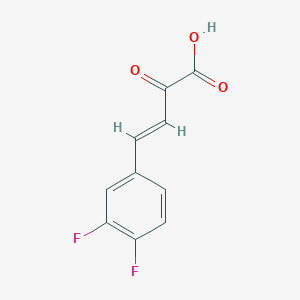

4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid is a useful research compound. Its molecular formula is C10H6F2O3 and its molecular weight is 212.152. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

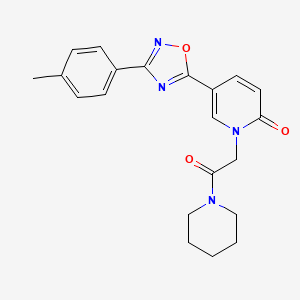

Building Blocks for Biologically Active Compounds

Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, which are related to 4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid, serve as crucial building blocks in synthesizing a wide range of biologically active compounds. An efficient protocol involving microwave assistance and ytterbium triflate catalyst has been developed for the synthesis of these derivatives, offering a fast and reliable method to obtain these important chemical intermediates with pure products in moderate yields (Tolstoluzhsky et al., 2008).

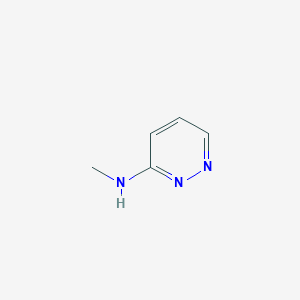

Neuroprotective Agents

4-Aryl-2-hydroxy-4-oxobut-2-enoic acids and their derivatives, which are structurally related to this compound, have been identified as potent inhibitors of kynurenine-3-hydroxylase. These compounds exhibit significant potential as neuroprotective agents by preventing the increase in interferon-gamma-induced synthesis of quinolinic acid, a neurotoxic compound. This property highlights their potential in treating neurological disorders and conditions associated with elevated quinolinic acid levels (Drysdale et al., 2000).

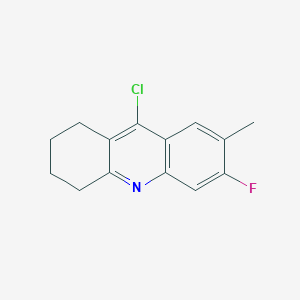

Fluorescence Probes for Reactive Oxygen Species

Novel fluorescence probes based on derivatives of 4-oxobut-2-enoic acid, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), have been designed to selectively detect highly reactive oxygen species (hROS). These probes are resistant to light-induced autoxidation and can differentiate between various ROS, making them valuable tools for studying the roles of hROS in biological systems and chemical applications (Setsukinai et al., 2003).

Mécanisme D'action

Target of Action

It is structurally related to 3,4-difluorophenylboronic acid , which is known to be used as a reactant in the synthesis of various organic compounds .

Mode of Action

Compounds similar to it, such as 3,4-difluorophenylboronic acid, are known to participate in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Biochemical Pathways

Related compounds are known to participate in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .

Pharmacokinetics

The compound’s solubility in methanol suggests that it may have good bioavailability.

Result of Action

Compounds similar to it, such as 3,4-difluorophenylboronic acid, are known to be used in the synthesis of various organic compounds .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature , suggesting that light, moisture, and temperature could potentially affect its stability.

Propriétés

IUPAC Name |

(E)-4-(3,4-difluorophenyl)-2-oxobut-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O3/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1-5H,(H,14,15)/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKURAUIQQBQCX-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2483081.png)

![ethyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2483093.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2483095.png)

![Tert-butyl (3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B2483096.png)

![2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide](/img/structure/B2483099.png)

![4-butyl-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2483102.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2483103.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2483105.png)